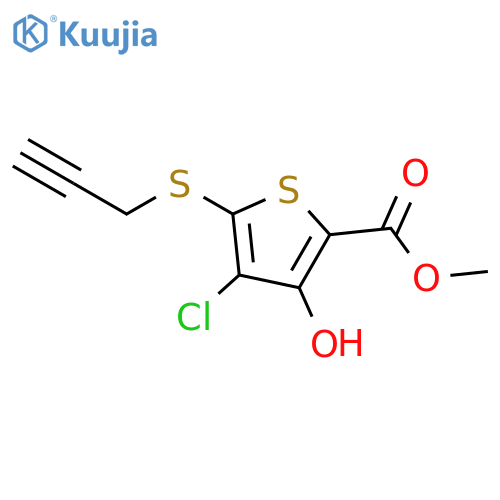Cas no 1707568-91-9 (Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate)
メチル4-クロロ-3-ヒドロキシ-5-(プロプ-2-イン-1-イルチオ)チオフェン-2-カルボキシレートは、チオフェン骨格にクロロ基、ヒドロキシル基、プロパルギルチオエーテル構造が特徴的に導入された多置換化合物です。この分子は高い反応性を有し、医農薬中間体としての応用可能性が期待されます。特に、プロパルギルチオエーテル部位は付加反応や環化反応の起点となり得る点が合成化学的に有用です。カルボキシメチルエステルは官能基変換の柔軟性を提供し、結晶性に優れるため精製工程の効率化が可能です。クロロ基とヒドロキシ基のオルト配向は金属触媒反応における選択的変換に有利に働きます。

1707568-91-9 structure
商品名:Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1707568-91-9
- A907469
- Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
- Methyl4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
- 4-Chloro-3-hydroxy-5-prop-2-ynylsulfanyl-thiophene-2-carboxylic acid methyl ester
- 2-Thiophenecarboxylic acid, 4-chloro-3-hydroxy-5-(2-propyn-1-ylthio)-, methyl ester
-
- インチ: 1S/C9H7ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3
- InChIKey: FJDZNPAQSPRWPY-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)SC(SCC#C)=C(Cl)C=1O
計算された属性
- せいみつぶんしりょう: 261.953
- どういたいしつりょう: 261.953
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100A^2
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- ふってん: 339.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.37±0.20(Predicted)
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A333464-1g |
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate |
1707568-91-9 | 97% | 1g |
$580.0 | 2024-04-23 |
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
1707568-91-9 (Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 249916-07-2(Borreriagenin)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1707568-91-9)Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate

清らかである:99%
はかる:1g
価格 ($):522.0